5-Isothiocyanato-1,3-dihydroisobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanato-1,3-dihydroisobenzofuran is a chemical compound characterized by the presence of an isothiocyanate group attached to a dihydroisobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1,3-dihydroisobenzofuran typically involves the reaction of 1,3-dihydroisobenzofuran with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isothiocyanato-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with amines can yield thiourea derivatives, while reaction with alcohols can produce thiocarbamate esters.
Wissenschaftliche Forschungsanwendungen
5-Isothiocyanato-1,3-dihydroisobenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Isothiocyanato-1,3-dihydroisobenzofuran involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroisobenzofuran: Lacks the isothiocyanate group but shares the core structure.
Isothiocyanatobenzene: Contains the isothiocyanate group but lacks the dihydroisobenzofuran ring.
Uniqueness
5-Isothiocyanato-1,3-dihydroisobenzofuran is unique due to the combination of the isothiocyanate group and the dihydroisobenzofuran ring. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C9H7NOS |
---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
5-isothiocyanato-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H7NOS/c12-6-10-9-2-1-7-4-11-5-8(7)3-9/h1-3H,4-5H2 |
InChI-Schlüssel |
WHQABXJXDADOEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.